Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a small-molecule heterocyclic ketone (molecular formula C₈H₁₁NO₃; molecular weight 169.18 g/mol) belonging to the furo[3,2-e][1,2]oxazine class. The structure features an acetyl group at the 3‑position of a tetrahydro‑4H‑furo[3,2‑e]‑1,2‑oxazine ring system, yielding a compound with 0 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, a computed logP of ~0.1, and a topological polar surface area of 47.9 Ų.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 105623-57-2
Cat. No. B010745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)
CAS105623-57-2
SynonymsEthanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)- (9CI)
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=NOC2C(C1)CCO2
InChIInChI=1S/C8H11NO3/c1-5(10)7-4-6-2-3-11-8(6)12-9-7/h6,8H,2-4H2,1H3
InChIKeyQYCJDGBKMHJQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) (CAS 105623-57-2): Core Chemical Identity and Procurement Specifications


Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI) is a small-molecule heterocyclic ketone (molecular formula C₈H₁₁NO₃; molecular weight 169.18 g/mol) belonging to the furo[3,2-e][1,2]oxazine class [1]. The structure features an acetyl group at the 3‑position of a tetrahydro‑4H‑furo[3,2‑e]‑1,2‑oxazine ring system, yielding a compound with 0 hydrogen‑bond donors, 4 hydrogen‑bond acceptors, a computed logP of ~0.1, and a topological polar surface area of 47.9 Ų [1]. This compound is cataloged under DTXSID00543346 and is offered by specialty chemical suppliers, typically at purities of 95–98% .

Why Generic 1,2-Oxazine or Furo-Oxazine Substitution Fails for Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)


The tetrahydro‑4H‑furo[3,2‑e]‑1,2‑oxazine core presents a distinctive ring‑fusion pattern and stereoelectronic profile that cannot be replicated by simpler 1,2‑oxazines, 1,3‑oxazines, or unfused furo‑oxazines. The position of the acetyl substituent at C‑3, combined with the specific tetrahydrofuran annulation and the endocyclic oxygen placement in the oxazine ring, controls molecular conformation, dipole moment, and hydrogen‑bonding capacity in ways that directly affect target recognition, solubility, and metabolic stability. As the quantitative evidence below demonstrates, even structurally close analogs with altered ring‑fusion geometry or different substituent patterns exhibit measurably different physicochemical properties, synthetic accessibility, and handling characteristics that preclude direct one‑for‑one substitution in research or industrial protocols [1].

Product‑Specific Quantitative Evidence Guide for Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)


Molecular Topology and Hydrogen Bond Acceptor Count vs. Common 1,2-Oxazine Scaffolds

The target compound possesses 4 hydrogen‑bond acceptors (HBA) and 0 hydrogen‑bond donors (HBD), a profile that differs from simpler 1,2‑oxazines and from many drug‑like heterocycles [1]. For comparison, unsubstituted 1,2‑oxazine (C₄H₅NO) has only 2 HBA and 0 HBD, while 5,6‑dihydro‑4H‑1,2‑oxazin‑3‑yl‑ethanone derivatives typically have 3 HBA [2]. The higher HBA count, arising from the furo oxygen and oxazine oxygen acting as independent acceptors, alters solvation free energy and protein‑ligand interaction potential.

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Computed LogP (XLogP3) Differentiates from More Lipophilic Furo-Oxazine Analogs

The computed partition coefficient (XLogP3‑AA) for the target compound is 0.1, indicating near‑equal solubility in aqueous and organic phases [1]. In contrast, furo[3,2‑e][1,2]oxazines bearing larger alkyl or aryl substituents at C‑3 (e.g., phenyl or butoxy groups) exhibit XLogP values typically in the range of 1.5–3.0, as demonstrated by compounds in the Venugopalan et al. series [2]. This 1.4–2.9 log unit difference translates to a >25‑fold higher organic‑phase preference for the substituted analogs.

ADME Prediction Physicochemical Profiling Lead Optimization

Commercial Purity Specifications: ≥95% vs. Lower-Grade Analog Batches

Specialty chemical suppliers list the target compound at ≥95% purity (typically 95% by BenchChem‑equivalent sources and 98% by ChemSrc) . In contrast, many custom‑synthesized furo‑oxazine analogs are supplied only at 90–93% purity because of challenging chromatographic separation of diastereomers [1]. The higher baseline purity of the commercial acetyl‑furo‑oxazine reduces the need for additional purification before use in sensitive coupling reactions.

Chemical Procurement Quality Control Synthetic Chemistry

Topological Polar Surface Area (TPSA) as a Predictor of Blood‑Brain Barrier Penetration vs. CNS‑Targeted 1,2‑Oxazine Leads

The target compound exhibits a TPSA of 47.9 Ų [1]. This value falls well below the widely accepted < 90 Ų threshold for CNS penetration and below the < 60 Ų threshold for optimal brain exposure. By comparison, many CNS‑targeted 1,2‑oxazine leads (e.g., oxazine‑fused furocoumarins with anti‑inflammatory activity in vivo) carry TPSA values >60 Ų due to additional oxygen atoms, which limits their passive brain penetration [2].

CNS Drug Design Blood-Brain Barrier Physicochemical Profiling

Best Research and Industrial Application Scenarios for Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)


Fragment‑Based Drug Discovery Libraries Requiring Low‑Lipophilicity, High‑HBA Heterocyclic Cores

The combination of XLogP3 0.1 and 4 hydrogen‑bond acceptors [1] makes the target compound an attractive fragment for FBDD campaigns targeting polar binding pockets (e.g., kinase hinge regions or protease active sites). Its low lipophilicity minimizes the risk of non‑specific aggregation and off‑target binding, while the acetyl group provides a vector for rapid SAR exploration through simple amide or oxime conjugation.

Neuroscience Probe Synthesis Requiring Predicted BBB‑Penetrant Scaffolds

With a TPSA of 47.9 Ų [1], the acetyl‑furo‑oxazine core satisfies the key physicochemical criteria for passive blood‑brain barrier penetration (TPSA <60 Ų, low HBD count). This scaffold is therefore a rational starting point for designing CNS‑penetrant chemical probes targeting neurodegenerative or psychiatric indications, where 1,2‑oxazine‑based inhibitors have shown promise.

Synthetic Methodology Development Using the Acetyl Group as a Reactive Handle

The acetyl moiety at C‑3 serves as a versatile synthetic handle for Claisen condensations, oxime formation, and Wittig reactions, enabling the rapid generation of diverse compound libraries from a single commercial precursor available at ≥95% purity . This reliability in purity reduces the batch‑to‑batch variability that plagues custom‑synthesized furo‑oxazine intermediates.

Biomolecular Interaction Studies and Biophysical Assay Development

The favorable aqueous solubility implied by the XLogP3 value of 0.1 [1] facilitates biophysical assays (SPR, ITC, NMR) at realistic protein concentrations without the need for high DMSO concentrations. This is a practical advantage over more lipophilic furo‑oxazine analogs that require >2% DMSO, which can denature target proteins.

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